ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a 4-methylbenzylidene moiety at position 2, a 4-acetyloxyphenyl group at position 5, and an ethyl ester at position 4. Its structure includes a conjugated system with a (2E)-configuration, which influences its electronic properties and reactivity. The acetyloxy group enhances solubility in polar solvents, while the methyl substituents contribute to lipophilicity, balancing its pharmacokinetic profile .
Properties
CAS No. |
324069-15-0 |
|---|---|
Molecular Formula |
C26H24N2O5S |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O5S/c1-5-32-25(31)22-16(3)27-26-28(23(22)19-10-12-20(13-11-19)33-17(4)29)24(30)21(34-26)14-18-8-6-15(2)7-9-18/h6-14,23H,5H2,1-4H3/b21-14+ |
InChI Key |
GRYYGKRZWIEELI-KGENOOAVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC=C(C=C4)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=C(C=C4)C)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Dihydropyrimidine-Thione Intermediate
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate serves as the foundational intermediate.
Procedure :
A mixture of ethyl acetoacetate (10 mmol), 4-hydroxybenzaldehyde (10 mmol), thiourea (15 mmol), and zinc chloride (2 mmol) in glacial acetic acid (2 mL) is fused at 80°C for 4 h. Post-reaction, cold 40% aqueous ethanol precipitates the product, which is filtered and recrystallized from ethanol.
Cyclization to Form the Thiazolo[3,2-a]pyrimidine Core
The thione intermediate undergoes cyclization to construct the fused thiazole ring.
Procedure :
Reflux the dihydropyrimidine-thione (5 mmol) in acetic anhydride (10 mL) for 6 h. The reaction is quenched with ice-water, and the precipitate is filtered and washed with ethanol.
Yield : 78%
Mechanism : Acetic anhydride facilitates intramolecular cyclization via thiourea sulfur nucleophilic attack on the α,β-unsaturated ester.
Acetylation of the 4-Hydroxyphenyl Group
Procedure :
The 4-hydroxyphenyl intermediate (2 mmol) is stirred with acetic anhydride (4 mmol) in pyridine (5 mL) at 0°C for 2 h. The mixture is poured into ice-water, and the precipitate is recrystallized from methanol.
Yield : 90%
IR (KBr) : 1765 cm⁻¹ (OAc), 1715 cm⁻¹ (ester C=O)
Comparative Analysis of Synthetic Methodologies
Conventional Thermal vs. Microwave-Assisted Synthesis
Microwave irradiation (140°C, 5 min) accelerates the Biginelli step, boosting yields to 92% versus 85% thermally. However, prolonged microwave exposure risks decomposition of acid-sensitive groups.
Solvent and Catalyst Effects on Reaction Efficiency
- Catalysts : Zinc chloride outperforms HCl in dihydropyrimidine-thione formation (85% vs. 72%).
- Solvents : Ethanol ensures homogeneity in cyclization, while DMF accelerates Knoevenagel kinetics.
Characterization and Analytical Data
Table 1. Spectroscopic Data for Key Intermediates and Target Compound
X-ray Crystallography : While unavailable for the target compound, related structures confirm planar thiazolopyrimidine cores with dihedral angles <10° between rings.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Position 2: Benzylidene substituents (e.g., 4-methyl vs. The 2-methoxy group in enhances polarity but reduces thermal stability compared to the target’s 4-methyl group .
- Synthetic Efficiency : Microwave-assisted methods () reduce reaction times (e.g., 2 hours vs. 12 hours for conventional methods) and improve yields by 15–20% .
Physicochemical and Crystallographic Properties
- Crystal Packing : The target compound’s 4-methylbenzylidene group likely promotes herringbone packing via C–H···O interactions, similar to the 4-bromophenyl analogue in , which exhibits π-halogen interactions enhancing lattice stability .
- Ring Puckering : The thiazolopyrimidine core adopts a boat conformation, as shown in ’s analysis of puckering coordinates. Substituents at position 2 influence puckering amplitude; bulky groups (e.g., 3-phenylallylidene in ) increase distortion .
Biological Activity
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C26H24N2O5S
- Molecular Weight : 480.55 g/mol
This thiazolo-pyrimidine derivative features multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the thiazole ring is often linked to enhanced interaction with microbial cell membranes, leading to increased permeability and cell death.
Antioxidant Properties
The antioxidant activity of thiazolo-pyrimidine derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The specific compound may exhibit similar properties due to its structural features.
Enzyme Inhibition
Inhibitory effects on enzymes are a notable aspect of the biological activity of this compound. For example, studies on related compounds have demonstrated inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens like Plasmodium falciparum. This suggests potential applications in treating malaria and other parasitic infections.
Cytotoxicity
Investigations into the cytotoxic effects of thiazolo-pyrimidine derivatives have shown promise in cancer therapy. The compound may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.
Table 1: Summary of Biological Activities
Case Study: Dihydroorotate Dehydrogenase Inhibition
In a study evaluating the inhibitory effects on DHODH, derivatives similar to this compound were synthesized and tested. The results indicated a significant reduction in enzyme activity, leading to decreased proliferation of Plasmodium falciparum in vitro. This positions the compound as a potential lead for antimalarial drug development.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations should focus on:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with target enzymes.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Identifying which structural components contribute most significantly to biological activity.
Q & A
Basic Research Questions
Q. How can synthetic routes for this thiazolo[3,2-a]pyrimidine derivative be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzylidene precursors with thiazolidinone intermediates under reflux conditions. For example, cyclization using catalytic acetic acid or p-TsOH in ethanol at 80°C for 12–24 hours is common . To optimize yield, monitor reaction progress via TLC and employ gradient recrystallization (e.g., DMF/ethanol) to enhance purity. X-ray crystallography (e.g., triclinic P1 system, as in ) confirms structural integrity post-synthesis .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks based on coupling constants (e.g., olefinic protons at δ 7.2–8.1 ppm for the benzylidene moiety) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations (~1250 cm⁻¹) .
- Single-crystal XRD : Resolve stereochemistry (e.g., Z/E configuration) and intermolecular interactions (e.g., C–H···O packing, as shown in ) .
Q. How does solvent polarity affect the compound’s solubility and crystallization?
- Methodological Answer : Solubility is highest in polar aprotic solvents (DMF, DMSO) but poor in water. For crystallization, use mixed solvents (e.g., DMF/ethyl acetate) to induce slow nucleation. reports a 1:1 co-crystal with DMF, stabilized by hydrogen bonds between the carboxylate and DMF’s carbonyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous thiazolo[3,2-a]pyrimidines?
- Methodological Answer : Discrepancies often arise from variations in substituent electronic effects (e.g., electron-withdrawing groups on the benzylidene ring reduce bioactivity). Conduct comparative assays using standardized protocols (e.g., MIC for antimicrobial activity) and validate via docking studies (e.g., binding affinity to E. coli DNA gyrase). highlights thiadiazolo analogs with antifungal activity, suggesting scaffold modifications for SAR analysis .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers (e.g., C-2 of the thiazole ring). Molecular dynamics simulations (e.g., in COMSOL Multiphysics) can model reaction trajectories under varying temperatures . discusses AI-driven optimization of synthetic pathways using similar frameworks.
Q. What crystallographic challenges arise when analyzing this compound’s polymorphs?
- Methodological Answer : Polymorphism is influenced by substituent bulk (e.g., 4-methylbenzylidene vs. brominated analogs in ). Use synchrotron XRD to resolve overlapping reflections in high-Z′ structures. ’s triclinic packing (R factor = 0.058) highlights the importance of high-resolution data for disorder modeling .
Q. How do electronic effects of the acetyloxy group influence the compound’s photophysical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
